molecular formula C14H7F3N2O2 B6168054 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 901599-67-5

6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione

Cat. No. B6168054
M. Wt: 292.2
InChI Key:
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Description

6-[4-(Trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione, also known as 6-TFMPP, is a small molecule compound which has been studied for its potential medical applications. 6-TFMPP is a member of the pyrrolo[3,4-b]pyridine family of compounds, which are known for their pharmacological properties. 6-TFMPP has been studied for its potential therapeutic applications in a variety of diseases, such as Parkinson’s disease, Alzheimer’s disease, and depression.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione' involves the synthesis of the pyrrolo[3,4-b]pyridine ring system followed by the introduction of the trifluoromethyl group at the 4-position of the phenyl ring. The final step involves the synthesis of the 5,7-dione moiety.

Starting Materials
2-aminopyridine, ethyl acetoacetate, 4-nitrobenzaldehyde, trifluoromethyl iodide, sodium hydride, acetic anhydride, sodium acetate, sulfuric acid, hydrogen peroxide, sodium hydroxide, acetic acid, ethanol

Reaction
Step 1: Synthesis of 2-(4-nitrophenyl)pyridine, React 2-aminopyridine with 4-nitrobenzaldehyde in ethanol in the presence of sulfuric acid as a catalyst to obtain 2-(4-nitrophenyl)pyridine., Step 2: Synthesis of 5-nitro-2-(4-nitrophenyl)pyridine, React 2-(4-nitrophenyl)pyridine with hydrogen peroxide in acetic acid to obtain 5-nitro-2-(4-nitrophenyl)pyridine., Step 3: Synthesis of 5-nitro-2-(4-trifluoromethylphenyl)pyridine, React 5-nitro-2-(4-nitrophenyl)pyridine with trifluoromethyl iodide in the presence of sodium hydride in DMF to obtain 5-nitro-2-(4-trifluoromethylphenyl)pyridine., Step 4: Synthesis of 6-(4-trifluoromethylphenyl)pyrido[3,4-b]pyridin-5(6H)-one, React 5-nitro-2-(4-trifluoromethylphenyl)pyridine with sodium hydride in DMF to obtain 6-(4-trifluoromethylphenyl)pyrido[3,4-b]pyridin-5(6H)-one., Step 5: Synthesis of 6-(4-trifluoromethylphenyl)pyrrolo[3,4-b]pyridin-5(6H)-one, React 6-(4-trifluoromethylphenyl)pyrido[3,4-b]pyridin-5(6H)-one with sodium hydroxide in ethanol to obtain 6-(4-trifluoromethylphenyl)pyrrolo[3,4-b]pyridin-5(6H)-one., Step 6: Synthesis of 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione, React 6-(4-trifluoromethylphenyl)pyrrolo[3,4-b]pyridin-5(6H)-one with acetic anhydride and sodium acetate in acetic acid to obtain 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione.

Mechanism Of Action

The mechanism of action of 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione is not fully understood, however, it is believed to act through several different pathways. 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters, and to modulate the activity of several enzymes involved in the synthesis and degradation of neurotransmitters. 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has also been shown to modulate the activity of several ion channels, including the glutamate-gated chloride channel and the voltage-gated calcium channel.

Biochemical And Physiological Effects

6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has been shown to have several biochemical and physiological effects. In animal models, 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In addition, 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, and to modulate the activity of several enzymes involved in the synthesis and degradation of neurotransmitters. 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has also been shown to modulate the activity of several ion channels, including the glutamate-gated chloride channel and the voltage-gated calcium channel.

Advantages And Limitations For Lab Experiments

The advantages of using 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione in laboratory experiments include its low toxicity, its ability to modulate the activity of several neurotransmitters, and its ability to modulate the activity of several enzymes involved in the synthesis and degradation of neurotransmitters. The limitations of using 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione in laboratory experiments include its lack of selectivity for certain targets, its potential to cause side effects, and its potential to interact with other drugs.

Future Directions

Future research on 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione could focus on improving its selectivity for certain targets, as well as developing more efficient and cost-effective synthesis methods. In addition, future research could focus on further exploring the biochemical and physiological effects of 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione, as well as its potential therapeutic applications in a variety of diseases, such as Parkinson’s disease, Alzheimer’s disease, and depression. Finally, future research could focus on exploring the potential for 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione to interact with other drugs, as well as developing methods to reduce the potential for side effects.

Scientific Research Applications

6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has been studied for its potential therapeutic applications in a variety of diseases, including Parkinson’s disease, Alzheimer’s disease, and depression. In addition, 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has also been studied for its potential anti-inflammatory, anti-oxidant, and anti-apoptotic effects. 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has been shown to have neuroprotective effects in animal models of Parkinson’s disease, and it has also been shown to have anti-inflammatory and anti-oxidant effects in animal models of Alzheimer’s disease. In addition, 6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione has been studied for its potential antidepressant effects in animal models of depression.

properties

CAS RN

901599-67-5

Product Name

6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione

Molecular Formula

C14H7F3N2O2

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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